molecular formula C20H17F3N2S B2600978 2-(allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole CAS No. 1226432-02-5

2-(allylthio)-5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazole

Cat. No.: B2600978
CAS No.: 1226432-02-5
M. Wt: 374.43
InChI Key: OQQHEXRPJLDRFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the imidazole ring, followed by various substitution reactions to attach the different groups. The exact synthesis route would depend on the available starting materials and the desired yield and purity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the various substituent groups. The presence of the imidazole ring would likely result in a planar structure for that part of the molecule. The trifluoromethyl group would add a degree of electronegativity to the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The imidazole ring is aromatic and therefore relatively stable, but it can participate in various reactions under the right conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .

Scientific Research Applications

Pharmacophore Design for Kinase Inhibitors

Imidazole derivatives, including tri- and tetra-substituted scaffolds, are known for their selective inhibition of p38 mitogen-activated protein (MAP) kinase, which plays a crucial role in proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds, including their binding selectivity and potency, are critical in developing new therapeutic agents targeting inflammation and related diseases (Scior et al., 2011).

Antifungal and Anticancer Potential

Imidazole antifungals, such as clotrimazole, econazole, and ketoconazole, have shown potential for anti-cancer functions beyond their primary use, highlighting the versatility of imidazole derivatives in therapeutic applications (Yardımcı, 2020).

Antitumor Activity

Specific imidazole derivatives, including bis(2-chloroethyl)amino derivatives and benzimidazole, have been reviewed for their antitumor activities, indicating the potential of such compounds in cancer treatment (Iradyan et al., 2009).

Catalysis and Synthesis

Imidazole derivatives serve as precursors or solvents in catalytic systems for various chemical reactions, including metathesis processes, demonstrating their utility in organic synthesis and industrial applications (Sémeril et al., 2002).

Antibacterial and Antifungal Agents

The structural versatility of imidazole and its derivatives, such as imidazole appended optical sensors and azolylthioacetic acids, have been explored for antimicrobial activities, underscoring their significance in developing new antibiotics and antifungal agents (Rani et al., 2013); (Chornous et al., 2016).

Corrosion Inhibition

Imidazoline and its derivatives are recognized for their efficacy as corrosion inhibitors, highlighting the application of imidazole chemistry in industrial maintenance and protection (Sriplai & Sombatmankhong, 2023).

Properties

IUPAC Name

5-(4-methylphenyl)-2-prop-2-enylsulfanyl-1-[3-(trifluoromethyl)phenyl]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2S/c1-3-11-26-19-24-13-18(15-9-7-14(2)8-10-15)25(19)17-6-4-5-16(12-17)20(21,22)23/h3-10,12-13H,1,11H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQQHEXRPJLDRFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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